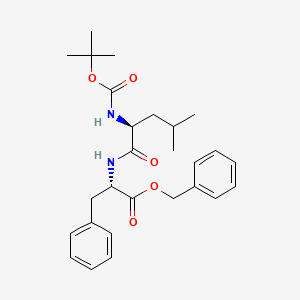

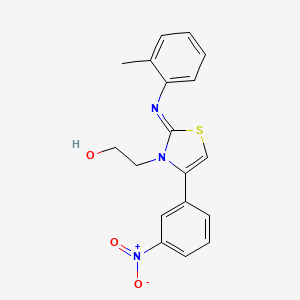

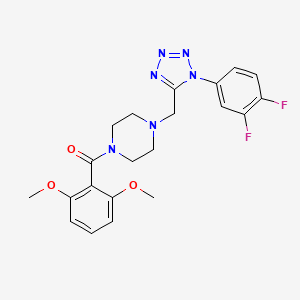

![molecular formula C20H16ClN3O2S3 B2527540 N-[2-(5-氯-1H-吲哚-3-基)乙基]-2-[(5E)-4-氧代-5-(噻吩-2-基亚甲基)-2-硫代-1,3-噻唑烷-3-基]乙酰胺 CAS No. 900136-46-1](/img/structure/B2527540.png)

N-[2-(5-氯-1H-吲哚-3-基)乙基]-2-[(5E)-4-氧代-5-(噻吩-2-基亚甲基)-2-硫代-1,3-噻唑烷-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Antioxidant Properties Analysis

The synthesis of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides with 1,3,4-thia(oxa)diazole moieties involves acylation reactions of 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol, as well as their S-alkylated derivatives. These reactions yield a series of compounds, which are further functionalized under N-alkylation conditions to produce 2,4-dioxothiazolidine-3,5-diacetic acid diamides. The structural confirmation of these compounds is achieved through 1H NMR spectroscopy and elemental analysis .

The antioxidant activity of these synthesized compounds is evaluated in vitro using the DPPH radical scavenging method. Among the compounds, one in particular, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, demonstrates a high radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid. This compound also exhibits a lower IC50 value than ascorbic acid, indicating its potential as an efficient antioxidant .

Molecular Structure and Chemical Reactions Analysis

The molecular structure of the synthesized acetamides is characterized by the presence of 1,3,4-thia(oxa)diazole rings, which are crucial for the observed antioxidant properties. The N-alkylation process that leads to the formation of 2,4-dioxothiazolidine-3,5-diacetic acid diamides is a key reaction in the synthesis of these compounds. The antioxidant mechanism is likely related to the presence of the 1,3,4-thia(oxa)diazole and 2,4-dioxothiazolidine moieties, which can interact with free radicals to neutralize them .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized acetamides are not explicitly detailed in the provided data. However, the successful use of 1H NMR spectroscopy for structural confirmation suggests that these compounds are amenable to analysis by standard spectroscopic techniques. The antioxidant activity assays indicate that these compounds are stable enough to interact with free radicals without immediate degradation, which is an important consideration for their potential therapeutic use .

Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as Antioxidant and/or Anti-inflammatory Compounds

A related study synthesizes a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole derivatives. These compounds are evaluated for both anti-inflammatory and antioxidant activities using various assays, including DPPH radical scavenging and lipid peroxide inhibition. Some of the compounds exhibit good antioxidant activity, while others show excellent anti-inflammatory activity. Notably, certain derivatives demonstrate both antioxidant and anti-inflammatory effects, suggesting a potential dual therapeutic role .

科学研究应用

抗菌活性

与指定化合物密切相关的衍生物的一个重要应用是它们的抗菌活性。具有结构相似性的化合物已被合成并评估了对一系列细菌、分枝杆菌和真菌的潜在抗菌剂。例如,基于罗丹明-3-乙酸的酰胺、酯和 5-芳基亚烷基的衍生物对分枝杆菌(包括结核分枝杆菌)表现出活性,并对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出显着的抗菌活性 (Krátký, Vinšová, & Stolaříková, 2017)。这些发现表明,如所讨论的化合物中所见的对噻唑烷酮和噻吩组分的修饰,可能同样表现出抗菌特性。

抗炎和镇痛特性

此外,已研究了包含噻唑烷酮环结构的衍生物的抗炎和镇痛特性。尽管未直接测试所提到的化合物,但其结构类似物在这些领域已显示出显着结果,表明该化合物在专注于炎症和疼痛管理的研究中具有潜在应用。

抗癌活性

研究还深入探究了噻唑烷酮衍生物的抗癌潜力。这些化合物通过各种机制对不同的癌细胞系表现出细胞毒活性,表明所讨论的化合物可能具有有价值的抗癌特性,值得进一步探索 (Atta & Abdel‐Latif, 2021)。

抗惊厥评价

噻唑烷酮和吲哚啉衍生物的结构框架已用于合成具有潜在抗惊厥活性的化合物。此类研究表明探索该化合物在神经学应用中的相关性,特别是在开发新的抗惊厥药物方面 (Nath 等,2021)。

属性

IUPAC Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S3/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHVUOABEMMUTK-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

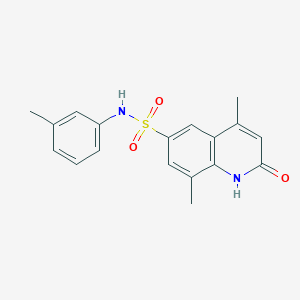

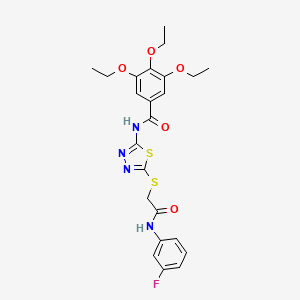

![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)

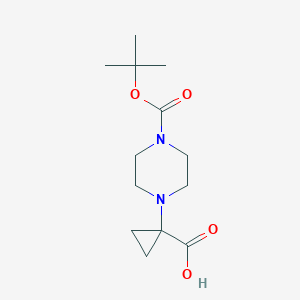

![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)

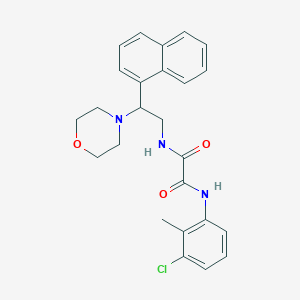

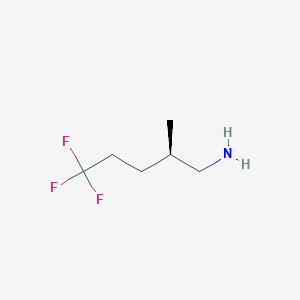

![5-[[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2527470.png)

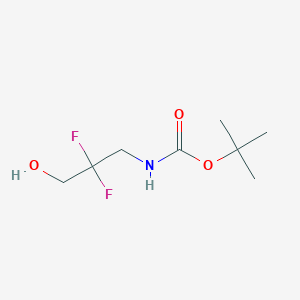

![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)